molecular formula C23H22N2O6S B6132323 N-[(FURAN-2-YL)METHYL]-4-METHOXY-3-[(2-OXO-4-PHENYLPYRROLIDIN-1-YL)SULFONYL]BENZAMIDE

N-[(FURAN-2-YL)METHYL]-4-METHOXY-3-[(2-OXO-4-PHENYLPYRROLIDIN-1-YL)SULFONYL]BENZAMIDE

Cat. No.: B6132323
M. Wt: 454.5 g/mol
InChI Key: LOUGDVYABFGIDU-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-4-METHOXY-3-[(2-OXO-4-PHENYLPYRROLIDIN-1-YL)SULFONYL]BENZAMIDE is a complex organic compound that features a furan ring, a methoxy group, and a sulfonylated pyrrolidine moiety

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methoxy-3-(2-oxo-4-phenylpyrrolidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6S/c1-30-20-10-9-17(23(27)24-14-19-8-5-11-31-19)12-21(20)32(28,29)25-15-18(13-22(25)26)16-6-3-2-4-7-16/h2-12,18H,13-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUGDVYABFGIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)S(=O)(=O)N3CC(CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-4-METHOXY-3-[(2-OXO-4-PHENYLPYRROLIDIN-1-YL)SULFONYL]BENZAMIDE typically involves multiple steps:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the appropriate precursor.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Sulfonylation: The sulfonyl group is introduced by reacting the pyrrolidine derivative with a sulfonyl chloride.

    Final Coupling: The final step involves coupling the furan-2-ylmethyl intermediate with the sulfonylated pyrrolidine derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-4-METHOXY-3-[(2-OXO-4-PHENYLPYRROLIDIN-1-YL)SULFONYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the carbonyl group may yield alcohol derivatives.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-4-METHOXY-3-[(2-OXO-4-PHENYLPYRROLIDIN-1-YL)SULFONYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound may be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules.

    Biological Studies: The compound may be used in studies to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-4-METHOXY-3-[(2-OXO-4-PHENYLPYRROLIDIN-1-YL)SULFONYL]BENZAMIDE involves its interaction with specific molecular targets. The furan ring and sulfonylated pyrrolidine moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE: Lacks the sulfonylated pyrrolidine moiety.

    N-[(FURAN-2-YL)METHYL]-3-[(2-OXO-4-PHENYLPYRROLIDIN-1-YL)SULFONYL]BENZAMIDE: Lacks the methoxy group.

Uniqueness

N-[(FURAN-2-YL)METHYL]-4-METHOXY-3-[(2-OXO-4-PHENYLPYRROLIDIN-1-YL)SULFONYL]BENZAMIDE is unique due to the presence of both the methoxy group and the sulfonylated pyrrolidine moiety

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